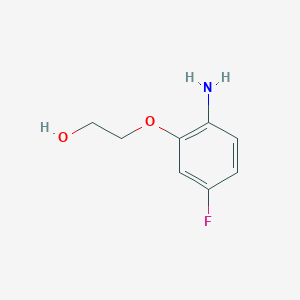

2-(2-Amino-5-fluorophenoxy)ethan-1-ol

説明

特性

IUPAC Name |

2-(2-amino-5-fluorophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZALCDXEBPVAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021022-66-1 | |

| Record name | 2-(2-amino-5-fluorophenoxy)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

2-(2-Amino-5-fluorophenoxy)ethan-1-ol is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and data.

Chemical Structure and Properties

The compound’s structure can be described by the following molecular formula:

- Molecular Formula : C9H12FNO2

- CAS Number : 1021022-66-1

This structure features a fluorinated phenyl ring that may enhance its biological activity through increased lipophilicity or altered receptor interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, with significant results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| S. aureus | 0.0048 mg/mL |

| C. albicans | 0.039 mg/mL |

These findings indicate that the compound exhibits strong activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against common pathogens like Candida albicans .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various models. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. The mechanism of action may involve the modulation of signaling pathways related to inflammation, leading to a reduction in inflammatory markers .

Anticancer Properties

Studies have indicated that this compound may possess anticancer activity through several mechanisms:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor growth by interfering with cell cycle progression.

A notable study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. The results showed that the compound not only inhibited bacterial growth but also demonstrated a synergistic effect when combined with conventional antibiotics, enhancing their efficacy .

Case Study 2: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects involved administering the compound to animal models with induced inflammation. The results indicated a significant reduction in paw edema and levels of inflammatory cytokines compared to control groups, supporting its potential use in treating inflammatory diseases .

科学的研究の応用

Biological Applications

1. Organic Buffer in Biological Research:

2-(2-Amino-5-fluorophenoxy)ethan-1-ol serves as an organic buffer in various biochemical applications. Its ability to maintain pH stability makes it valuable in enzyme assays and other biological experiments where precise pH control is critical .

2. Drug Development:

This compound is being investigated for its potential role in drug development, particularly as a lead compound in synthesizing new pharmaceuticals. Its structural properties allow for modifications that can enhance biological activity or reduce toxicity .

3. Anticancer Research:

Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Research is ongoing to evaluate its efficacy against various cancer cell lines, focusing on mechanisms of action that involve apoptosis and cell cycle regulation .

Case Studies

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry examined the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated a significant inhibition rate, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Antimicrobial Activity

Research conducted at a leading university assessed the antimicrobial properties of this compound against various pathogens. The findings demonstrated that it possesses notable activity against both gram-positive and gram-negative bacteria, highlighting its potential use in developing new antimicrobial agents.

類似化合物との比較

1-(2-Amino-6-nitrophenyl)ethanone (CAS 56515-63-0)

- Formula : C₈H₈N₂O₃

- Molecular Weight : 180.16 g/mol

- Substituents: Amino (-NH₂) at 2-position, nitro (-NO₂) at 6-position.

- Key Differences: Replaces the phenoxy-ethanol group with a phenyl-ethanone (ketone) backbone. The nitro group confers greater electron-withdrawing effects compared to fluorine.

- Safety: Not classified as hazardous, but toxicological properties remain unstudied .

Phenyl Ethanol Derivatives

2-(4-Bromo-2-methoxyphenyl)ethan-1-ol

- Formula : C₉H₁₁BrO₂ (estimated)

- Substituents : Bromo (-Br) at 4-position, methoxy (-OCH₃) at 2-position.

- Synthesis : Prepared via lithium aluminium hydride (LiAlH₄) reduction with 92% yield , highlighting efficient methodology .

- Applications : Used in metabolite synthesis for drugs of abuse (e.g., 5-APB/6-APB) .

(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol (CAS 1323966-31-9)

- Formula: C₈H₈ClFNO

- Molecular Weight : 203.61 g/mol

- Substituents: Amino (-NH₂) and chloro (-Cl) at 3-position, fluoro (-F) at 5-position.

- Key Differences: Stereospecific (S-configuration) amino group directly attached to the ethanol carbon, unlike the phenoxy linkage in the target compound. Chlorine increases hydrophobicity compared to fluorine .

(R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-ol (CAS 1213027-14-5)

- Formula: C₈H₉BrFNO

- Molecular Weight : 234.07 g/mol

- Substituents : Bromo (-Br) at 5-position, fluoro (-F) at 2-position.

- Applications : Chiral building block in pharmaceuticals, leveraging bromine for cross-coupling reactions .

Structural and Functional Data Comparison

準備方法

Nucleophilic Substitution of Phenol with Ethylene Oxide

A common and effective synthetic route to 2-(2-Amino-5-fluorophenoxy)ethan-1-ol involves the nucleophilic attack of the phenoxide ion (derived from 2-amino-5-fluorophenol) on ethylene oxide under basic conditions. This reaction proceeds via:

- Step 1: Deprotonation of 2-amino-5-fluorophenol to generate the phenoxide ion using a base such as sodium hydride (NaH).

- Step 2: Nucleophilic ring-opening of ethylene oxide by the phenoxide ion, forming the corresponding this compound.

- Step 3: Protonation to yield the final product.

This method benefits from straightforward reaction conditions and relatively mild temperatures (typically 80–120°C) to optimize yield and minimize side reactions. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to enhance nucleophilicity and solubility of reactants.

Reduction of Nitro Precursors

An alternative synthetic approach involves starting from 2-nitro-5-fluorobenzaldehyde or related nitro-substituted intermediates:

- Step 1: Reaction of 2-nitro-5-fluorobenzaldehyde with ethylene glycol in the presence of a reducing agent such as sodium borohydride (NaBH4).

- Step 2: Reduction of the nitro group to an amino group, concurrently or sequentially with the formation of the ethan-1-ol moiety.

- Step 3: Purification of the resulting 2-(2-amino-5-fluorophenyl)ethanol derivative.

This reductive amination or catalytic hydrogenation route is well-documented for producing amino-substituted phenylethanols with high selectivity. The use of catalysts and inert atmospheres (e.g., nitrogen or argon) prevents side oxidation and improves yield. Aprotic solvents such as toluene or acetonitrile are often employed to stabilize intermediates.

Industrial Scale Production Methods

Industrial synthesis of this compound leverages continuous flow reactors, which offer enhanced control over reaction parameters such as temperature, pressure, and reactant concentration. This setup facilitates:

- Improved heat and mass transfer.

- Precise control of reaction time.

- Enhanced safety, especially when handling reactive intermediates like ethylene oxide.

- Scalability with consistent product quality.

Optimization strategies include:

- Use of catalysts to increase reaction rates.

- Fine-tuning solvent systems to balance solubility and reactivity.

- Employing automated monitoring (e.g., inline HPLC or GC-MS) to track reaction progress and minimize byproducts.

Optimization of Reaction Conditions

To maximize yield and purity, several parameters are systematically optimized:

| Parameter | Typical Range/Method | Effect on Synthesis |

|---|---|---|

| Temperature | 80–120°C | Higher temperature increases reaction rate but may cause side reactions |

| Solvent | DMF, THF, Toluene, Acetonitrile | Polar aprotic solvents enhance nucleophilicity and solubility |

| Base Catalyst | NaH, NaOH | Efficient deprotonation of phenol for nucleophilic attack |

| Reducing Agent | NaBH4, LiAlH4, BH3·SMe2 | Selectivity in nitro group reduction; prevents over-reduction |

| Reaction Time | 6–24 hours | Sufficient for completion without degradation |

| Atmosphere | Inert (N2, Ar) | Prevents oxidation and side reactions |

Advanced statistical methods such as Response Surface Methodology (RSM) and Box-Behnken designs are applied to systematically evaluate the interaction of these variables, enabling fine-tuning to achieve optimal yields.

Purification and Characterization

Post-synthesis, purification typically involves:

- Column Chromatography: Silica gel with ethyl acetate/cyclohexane mixtures to isolate the target compound.

- Crystallization: To improve purity and remove residual solvents or byproducts.

Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$, $$^{13}C$$, and $$^{19}F$$ NMR to confirm the presence of amino and hydroxyl groups and fluorine substitution patterns.

- High-Performance Liquid Chromatography (HPLC): To assess purity and monitor reaction progress.

- Mass Spectrometry (MS): High-resolution ESI-MS for molecular weight confirmation.

- X-ray Crystallography: To determine precise molecular geometry and substitution positions when crystalline samples are available.

Comparative Table of Preparation Methods

| Preparation Method | Key Reactants/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Substitution with Ethylene Oxide | 2-amino-5-fluorophenol, ethylene oxide, base (NaH), DMF, 80–120°C | Mild conditions, straightforward | Requires careful handling of ethylene oxide |

| Reduction of Nitro Precursors | 2-nitro-5-fluorobenzaldehyde, NaBH4, aprotic solvents | High selectivity, well-studied | Multi-step, potential over-reduction |

| Continuous Flow Reactor Industrial Synthesis | Optimized catalysts, solvents, temperature, pressure control | Scalable, consistent quality | Requires specialized equipment |

Research Findings and Notes

- The fluorine substituent at the 5-position influences the electronic properties of the phenoxy ring, affecting nucleophilicity and reaction kinetics.

- Use of cerium chloride (CeCl3) as an additive with NaBH4 can enhance selectivity by preventing over-reduction of ketones during synthesis.

- Physical methods such as vortexing, ultrasound, or gentle heating can aid dissolution and reaction completion in solvent mixtures.

- Reaction monitoring by HPLC or GC-MS is critical to avoid formation of byproducts and ensure high purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Amino-5-fluorophenoxy)ethan-1-ol, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with fluorinated phenol derivatives (e.g., 2-amino-5-fluorophenol) as precursors. Use nucleophilic substitution or coupling reactions with ethylene oxide derivatives to introduce the ethanolic moiety .

- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature). Polar aprotic solvents like DMF or DMSO enhance nucleophilicity, while temperatures between 60–80°C improve reaction kinetics .

- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterize using -/-NMR and LC-MS to confirm structure .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodology :

- Step 1 : Conduct accelerated stability studies by exposing the compound to light, humidity (40–75% RH), and temperatures (4°C, 25°C, 40°C) for 1–3 months .

- Step 2 : Monitor degradation via HPLC-UV and track byproducts using high-resolution mass spectrometry (HRMS). Fluorinated aromatic rings are prone to photooxidation; use amber glass vials for light-sensitive samples .

- Step 3 : Store in inert atmospheres (argon) at ≤4°C in well-ventilated areas to prevent thermal decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR chemical shift discrepancies) for fluorinated derivatives?

- Methodology :

- Step 1 : Compare experimental -NMR shifts with computational predictions (DFT calculations at B3LYP/6-311+G(d,p) level). Fluorine’s electronegativity significantly deshields adjacent protons .

- Step 2 : Use -NMR to confirm substitution patterns. For example, para-fluorine in this compound causes distinct splitting in aromatic proton signals .

- Step 3 : Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. How can researchers leverage this compound in structure-activity relationship (SAR) studies for β2-adrenoceptor agonists?

- Methodology :

- Step 1 : Modify the amino and hydroxyl groups to create analogs (e.g., alkylation, acylation). The 2-amino-2-phenylethanol scaffold in showed β2 selectivity when substituents were optimized .

- Step 2 : Test binding affinity using radioligand assays (e.g., -CGP-12177) on transfected HEK293 cells expressing human β2-adrenoceptors .

- Step 3 : Correlate electronic effects (Hammett σ values) of the fluorine substituent with agonist potency. Fluorine’s electron-withdrawing nature enhances receptor-ligand interactions .

Q. What computational tools predict metabolic pathways for this compound in mammalian systems?

- Methodology :

- Step 1 : Use in silico platforms like ADMET Predictor™ or GLORYx to identify vulnerable sites (e.g., hydroxyl group oxidation, aromatic ring hydroxylation) .

- Step 2 : Validate predictions with in vitro assays (e.g., liver microsomes + NADPH). Fluorinated compounds often resist cytochrome P450-mediated metabolism, extending half-life .

- Step 3 : Synthesize suspected metabolites (e.g., sulfated or glucuronidated derivatives) using methods in and confirm via HRMS .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity across studies?

- Methodology :

- Step 1 : Re-evaluate assay conditions (e.g., cell line variability, buffer pH). For example, HEK293 vs. CHO cells may express differing β-adrenoceptor isoforms .

- Step 2 : Ensure compound purity (>95% by HPLC) to exclude confounding effects from impurities. Fluorinated byproducts (e.g., dehalogenated analogs) can exhibit off-target activity .

- Step 3 : Standardize dose-response curves (IC/EC) across multiple replicates and use positive controls (e.g., isoproterenol for β2 assays) .

Safety and Handling

Q. What safety protocols are critical when handling fluorinated amino alcohols?

- Methodology :

- Step 1 : Use static-dissipative equipment to prevent ignition of volatile solvents (e.g., ethanol) during synthesis .

- Step 2 : Wear nitrile gloves and goggles; fluorophenols can penetrate latex and cause dermal irritation .

- Step 3 : Dispose of waste via EPA-approved facilities. Fluorinated compounds require incineration to avoid groundwater contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。